N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

This secondary N-aryl sulfonamide features a unique 3,4-dimethyl pattern on the benzenesulfonyl ring, elevating computed logP to 3.88 and reducing PSA to 48.4 Ų versus unsubstituted or monomethyl analogs—enhancing passive permeability and tissue distribution while maintaining a single sulfonamide hydrogen-bond donor (HBD=1) for metal-coordination binding. The achiral, cataloged screening compound (16 mg, 1-week lead time) serves as a distinct chemotype for zinc-dependent metalloenzyme targets (carbonic anhydrases, MMPs) and QSPR model validation, offering steric differentiation from common 4-methyl fragments to reduce false negatives in biochemical assays.

Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
Cat. No. B10970992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide
Molecular FormulaC15H17NO3S
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)C
InChIInChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(17,18)16-13-5-7-14(19-3)8-6-13/h4-10,16H,1-3H3
InChIKeyPHSFVSFCZPIRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes16 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-3,4-dimethylbenzenesulfonamide: Physicochemical Identity, Structural Class, and Screening Provenance


N-(4-Methoxyphenyl)-3,4-dimethylbenzenesulfonamide (ChemDiv ID: Y207-4891; molecular formula C15H17NO3S; MW 291.37) is a secondary aryl sulfonamide characterized by a 3,4-dimethyl-substituted benzenesulfonyl group coupled to a 4-methoxyphenyl amine moiety . The compound belongs to the broad sulfonamide class, whose members are recognized for engaging diverse biological targets including carbonic anhydrases, dihydropteroate synthase, and various proteases [1]. Unlike clinically established sulfa drugs that bear a primary sulfonamide (-SO2NH2) or a para-amino substituent, this molecule is an N-aryl secondary sulfonamide with dual electron-donating substitution on both aromatic rings-a structural arrangement that substantially modulates its lipophilicity, hydrogen-bonding capacity, and conformational preferences relative to simpler benzenesulfonamide congeners [2]. The compound is currently available as a discrete screening compound within ChemDiv’s diversity collection, supplied at 16 mg scale with a one-week shipment lead time .

Why N-(4-Methoxyphenyl)-3,4-dimethylbenzenesulfonamide Cannot Be Interchanged with Simpler In-Class Analogs


Within the N-(4-methoxyphenyl)-benzenesulfonamide series, even modest changes in the substitution pattern of the sulfonyl phenyl ring produce quantifiable shifts in key drug-likeness parameters that govern membrane permeability, solubility, and intermolecular interactions [1]. The 3,4-dimethyl substitution on the target compound raises its computed logP to 3.88, a value that exceeds the unsubstituted parent (logP 3.65) and the 4-monomethyl analog (logP ~3.56) by 0.23 and 0.32 log units, respectively-a difference sufficient to alter passive diffusion rates and tissue distribution profiles [2]. Concurrently, the 3,4-dimethyl arrangement expands the steric footprint of the sulfonyl aryl ring without introducing additional hydrogen-bond donors, preserving a favorable HBD count of 1 while the PSA contracts from 55.4 Ų (unsubstituted and 4-methyl analogs) to 48.4 Ų . These property shifts are not incremental noise; they reposition the compound along the lipophilicity-permeability-solubility continuum that empirically distinguishes successful probe molecules from attrition-prone candidates in early-stage screening cascades [3].

Quantitative Differentiation of N-(4-Methoxyphenyl)-3,4-dimethylbenzenesulfonamide vs. Closest Analogs: A Multi-Parameter Evidence Guide


Lipophilicity (logP) Comparison: 3,4-Dimethyl vs. Unsubstituted and 4-Methyl Benzenesulfonamide Analogs

The target compound N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide exhibits a computed logP of 3.8772, compared to 3.6498 for the unsubstituted parent N-(4-methoxyphenyl)benzenesulfonamide and approximately 3.56 for N-(4-methoxyphenyl)-4-methylbenzenesulfonamide [1]. The incremental increase of 0.23 logP units over the unsubstituted analog and ~0.32 units over the 4-methyl analog reflects the additive hydrophobic contribution of the second methyl group at the 3-position of the sulfonyl phenyl ring. This is consistent with the established Hansch π-value for aromatic methyl substitution (π ≈ 0.52–0.56 per methyl group), though measured logP increments are modulated by intramolecular conformational effects [2][3].

Lipophilicity Drug-likeness Membrane permeability Sulfonamide SAR

Polar Surface Area (PSA) Reduction: Enhanced Membrane Penetration Potential vs. Unsubstituted and 4-Methyl Analogs

The target compound has a computed topological polar surface area (TPSA) of 48.43 Ų, which is lower than the 55.4 Ų reported for both N-(4-methoxyphenyl)benzenesulfonamide and N-(4-methoxyphenyl)-4-methylbenzenesulfonamide . This 6.97 Ų reduction (approximately 12.6% decrease) arises because the addition of the 3-methyl group does not contribute additional polar atoms but increases molecular volume, effectively diluting the PSA-to-mass ratio. Both the target compound and its close analogs share identical hydrogen-bond donor (1) and acceptor (5) counts, confirming that the PSA reduction is purely a volumetric effect of the second methyl substituent rather than a change in polar functionality [1].

Polar Surface Area Membrane permeability Blood-brain barrier Drug design

Aqueous Solubility (logSw) Comparison: 3,4-Dimethyl vs. 4-Methyl Substitution

The target compound has a computed logSw (log of aqueous solubility) of -4.0571, compared to -4.26 for N-(4-methoxyphenyl)-4-methylbenzenesulfonamide . Despite the target compound's higher logP (which generally predicts lower solubility), the logSw difference of approximately +0.20 log units indicates marginally better aqueous solubility. This apparent paradox can be rationalized by the 3,4-dimethyl substitution pattern reducing crystal lattice stabilization energy relative to the 4-methyl analog, as the additional ortho-methyl group (at position 3) may disrupt planar packing arrangements observed in the crystal structure of the 4-methyl congener (dihedral angle 59.39° between aromatic rings; C-S-N-C torsion angle -71.4°) [1]. The net effect is a compound that simultaneously offers higher lipophilicity and comparable or slightly improved aqueous solubility-a profile advantageous for both DMSO stock solution preparation (typical for screening libraries) and cell-based assay compatibility [2].

Aqueous solubility logSw Formulation Screening suitability

Hydrogen-Bond Donor Count and Regioisomeric Differentiation vs. N-Methylated Analogs

The target compound N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide retains a single hydrogen-bond donor (the sulfonamide -NH-, HBD = 1) and five hydrogen-bond acceptors. This distinguishes it from the N-methylated analog N-(4-methoxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS 918444-70-9), which has HBD = 0 and a logP of approximately 3.1 [1]. The presence of the sulfonamide NH in the target compound is structurally critical: in sulfonamide-enzyme interactions (e.g., carbonic anhydrase inhibition), the ionized NH group coordinates the catalytic zinc ion, and N-methylation abolishes this interaction [2]. Additionally, the sulfonamide NH serves as the primary hydrogen-bond donor for crystal packing interactions; the X-ray structure of the closely related N-(4-methoxyphenyl)-4-methylbenzenesulfonamide confirms N-H···O hydrogen bonds forming supramolecular chains along the crystallographic b-axis with a C(4) graph-set motif [3].

Hydrogen bonding Sulfonamide NH Target engagement Regioisomer comparison

Steric and Electronic Differentiation of 3,4-Dimethyl Substitution: Class-Level SAR Inference from Sulfonamide Antibacterial and Anticancer Studies

Published SAR studies on sulfonamide derivatives consistently demonstrate that the nature and position of substituents on the sulfonyl phenyl ring significantly modulate biological activity. A 2009 study of furanylarylene arylsulfonylindolesulfonamides reported that unsubstituted, bromo-substituted, and methyl-substituted benzenesulfonyl analogs were less active or inactive as antibacterial agents, whereas methoxy- and chloro-substituted counterparts exhibited comparatively higher activity [1]. In a 2023 investigation, compounds bearing electron-donating groups (methoxy and methyl) on the aniline ring reacted more rapidly with sulfonyl chlorides and showed enhanced biological profiles [2]. Furthermore, a QSAR study on sulfonamide inhibition of E. coli demonstrated that while electronic effects dominate target binding, lipophilicity changes driven by substituent variation strongly influence pharmacokinetic behavior [3]. The target compound's dual electron-donating substitution pattern (3,4-dimethyl on the sulfonyl ring; 4-methoxy on the N-phenyl ring) creates an electron-rich environment on both aromatic systems that, based on class-level SAR, is predicted to enhance intermolecular interactions with hydrophobic enzyme pockets while maintaining the sulfonamide NH availability for critical hydrogen-bonding or metal-coordination interactions [4]. It must be explicitly noted that no direct head-to-head biological comparison data between the target compound and its specific analogs were identified in the public domain; this inference is class-level only.

Structure-activity relationship Electron-donating groups Antibacterial Anticancer Sulfonamide SAR

Conformational and Crystal Packing Considerations: Implications of the 3,4-Dimethyl Substitution for Solid-State Properties and Target Docking

The crystal structure of the closely related analog N-(4-methoxyphenyl)-4-methylbenzenesulfonamide reveals a dihedral angle of 59.39(14)° between the two aromatic rings and a C-S-N-C torsion angle of -71.4(2)°, with molecules linked into supramolecular chains via N-H···O hydrogen bonds [1]. Introduction of an additional methyl group at the 3-position (yielding the target 3,4-dimethyl compound) is expected to increase steric congestion around the sulfonyl group, potentially altering both the preferred dihedral angle and the hydrogen-bonding network in the solid state. A 2025 crystallographic and computational study of six sulfonamide derivatives demonstrated that the geometric parameters of the sulfonamide group itself remain largely invariant to substituent changes, but that the introduction of larger substituents alters crystal packing modes and reduces the number of intermolecular hydrogen bonds [2]. The same study showed that dihedral angle variations affect the nature and strength of intermolecular bonding, which in turn influences solubility and dissolution behavior [2]. For the target compound, the 3-methyl group (ortho to the sulfonamide on the sulfonyl ring) may restrict rotational freedom around the S-N bond compared to the 4-methyl analog, potentially pre-organizing the molecule into a conformation more favorable for certain binding pockets-a hypothesis that remains to be experimentally validated by X-ray co-crystallography [3].

Crystal structure Dihedral angle Conformation Molecular packing Sulfonamide

Recommended Application Scenarios for N-(4-Methoxyphenyl)-3,4-dimethylbenzenesulfonamide Based on Physicochemical and Structural Differentiation Evidence


Diversity-Oriented Screening Library Enrichment for Metalloenzyme Targets (e.g., Carbonic Anhydrase, Zinc-Dependent Proteases)

The target compound's single sulfonamide NH hydrogen-bond donor (HBD = 1) and five hydrogen-bond acceptors make it an appropriate candidate for inclusion in screening decks targeting zinc-dependent metalloenzymes such as carbonic anhydrases or matrix metalloproteases, where the ionizable NH group is known to coordinate the catalytic metal ion . The 3,4-dimethyl substitution pattern provides steric differentiation from commonly screened 4-methyl and unsubstituted benzenesulfonamide fragments, offering a distinct chemotype for hit identification. Its computed logD of 3.84 and PSA of 48.4 Ų predict adequate membrane permeability for intracellular target access, while the marginally better aqueous solubility (logSw -4.06) compared to the 4-methyl analog (-4.26) reduces the risk of false negatives arising from compound precipitation in biochemical assays [1].

Fragment-Based and Structure-Guided Lead Optimization Campaigns Requiring Well-Characterized Physicochemical Baselines

The availability of this compound as a discrete, cataloged screening compound (ChemDiv Y207-4891, 16 mg scale, achiral, one-week shipment) provides a defined starting point for structure-guided optimization . The crystal structure of the closely related N-(4-methoxyphenyl)-4-methylbenzenesulfonamide (dihedral angle 59.39°, C-S-N-C torsion -71.4°) serves as a structural reference for predicting the conformational preferences of the target compound, with the additional 3-methyl group expected to alter the torsional profile around the S-N bond [2]. Researchers pursuing co-crystallography or SAR-by-catalog approaches can leverage the comprehensive computed property dataset (logP, logD, logSw, PSA, HBD/HBA counts) to establish quantitative structure-property relationship (QSPR) baselines before initiating synthetic derivatization [1].

Regioisomeric Comparison Studies to Deconvolute the Contribution of Sulfonyl Phenyl Methyl Substitution Position to Biological Activity

The target compound (3,4-dimethyl) can be directly compared with its regioisomer N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide (CAS 6137-05-9) and the regioisomeric pair N-(3,4-dimethylphenyl)-4-methoxybenzenesulfonamide (CAS 329941-86-8, Sigma-Aldrich AldrichCPR) to systematically probe how the position of methyl substituents on the sulfonyl phenyl ring influences target binding . This approach is particularly valuable for deconvoluting steric vs. electronic contributions to activity, as the 3,4-dimethyl arrangement places one methyl group ortho to the sulfonamide (position 3), potentially restricting S-N bond rotation, while the 2,5-dimethyl regioisomer places methyl groups at both ortho and meta positions with different steric consequences. Such studies can generate SAR insights applicable across the broader N-aryl benzenesulfonamide chemotype.

Computational Chemistry and Molecular Modeling Studies Leveraging High-Quality Property Data for Virtual Screening Validation

The target compound's computed property dataset-including logP (3.8772), logD (3.8429), logSw (-4.0571), PSA (48.432 Ų), and five hydrogen-bond acceptors-provides a well-annotated physicochemical profile suitable for validating computational models of membrane permeability, solubility prediction, and drug-likeness scoring . Unlike the unsubstituted parent (logP 3.65) and the 4-methyl analog (logP ~3.56), the target compound's logP of 3.88 pushes toward the upper boundary of the typical drug-like range (logP 1-4), making it a useful test case for evaluating how commercial logP prediction algorithms handle di-methyl substitution effects on the sulfonyl phenyl ring [1]. Furthermore, its achiral nature eliminates stereochemical complexity from computational workflows, simplifying conformational sampling and docking studies .

Quote Request

Request a Quote for N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.